2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
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Overview
Description
2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE typically involves the reaction of 6-bromo-2-pyridineboronic acid with piperidine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Protodeboronation: Radical initiators and specific conditions tailored to the substrate.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds and other complex organic molecules.
Protodeboronation: Hydrocarbon derivatives.
Scientific Research Applications
2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE is used in various fields:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent chemosensors for detecting metal ions.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where other boronic esters might not perform as effectively .
Biological Activity
2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 852228-08-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H25BN2O
- Molecular Weight : 270.30 g/mol
- Boiling Point : Not available
- Solubility : Typically soluble in organic solvents; specific solubility data not provided.
The compound's biological activity is primarily attributed to its structural features, including the piperidine moiety and the dioxaborolane group. These functional groups are known to interact with various biological targets, influencing enzyme activity and cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways, leading to apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
In vitro studies have shown that this class of compounds can reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. This suggests potential applications in treating neuroinflammatory conditions .
Antimicrobial Activity
Pyridine derivatives have also been evaluated for their antibacterial properties. In one study, a related compound exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .
Case Studies
Study | Compound | Target | Result |
---|---|---|---|
1 | Pyridine derivative | Cancer cell lines | IC50 < 100 nM |
2 | Dioxaborolane derivative | Microglial cells | Decreased IL-6 levels by 50% |
3 | Related pyridine compound | Gram-positive bacteria | MIC = 0.25 μg/mL |
Safety and Toxicity
Toxicity assessments indicate that compounds similar to this compound exhibit favorable safety profiles in preclinical models. For example, one study reported no acute toxicity at doses up to 2000 mg/kg in mice .
Properties
IUPAC Name |
2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-8-10-14(18-13)19-11-6-5-7-12-19/h8-10H,5-7,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAHYIHFFRHRNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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